molecular formula C17H24O2 B1196487 Panaxynol; Carotatoxin

Panaxynol; Carotatoxin

Cat. No. B1196487
M. Wt: 260.4 g/mol
InChI Key: QWCNQXNAFCBLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Panaxynol;  Carotatoxin is a natural product found in Oenanthe javanica, Aegopodium podagraria, and other organisms with data available.

Scientific Research Applications

  • Cannabinoid Receptor Antagonist and Skin Effects : Falcarinol (Panaxynol, Carotatoxin) shows binding affinity to human cannabinoid (CB) receptors. It acts as a covalent inverse agonist at the CB(1) receptor, leading to increased expression of pro-allergic chemokines in human keratinocytes and aggravation of histamine-induced skin reactions (Leonti et al., 2010).

  • Inhibition of Lipoxygenases : Panaxynol has been found to inhibit various lipoxygenases, including 5-lipoxygenase, leukocyte-type 12-lipoxygenase, and 15-lipoxygenase, suggesting potential for the development of selective inhibitors for certain isoforms of lipoxygenases (Alanko et al., 1994).

  • Inhibition of Prostaglandin Dehydrogenase : Panaxynol inhibits prostaglandin-synthesizing and catabolizing enzymes in rabbit gastric antral mucosa, showing its effects in anti-inflammatory and anti-platelet-aggregatory capacities (Fujimoto et al., 1998).

  • Antiproliferative and Proapoptotic Effects : In human promyelocytic leukemia HL60 cells, Panaxynol and Panaxydol exhibit significant antiproliferative and proapoptotic effects, suggesting potential as anti-cancer agents (Yan et al., 2011).

  • Neurotrophic Effects : Panaxynol has shown neurotrophic effects on PC12D cells, promoting neurite outgrowth through cAMP- and MAP kinase-dependent mechanisms (Wang et al., 2006).

  • Method for Determining Panaxynol in Traditional Chinese Medicine : A study outlines a method for the rapid determination of Panaxynol in traditional Chinese medicine, indicating its significance in quality assessment of medicinal plants (Deng et al., 2005).

  • Antiplatelet Components in Panax Ginseng : Panaxynol, along with certain ginsenosides, has been identified as a primary antiplatelet component in Panax ginseng, inhibiting aggregation and release reactions in rabbit platelets (Kuo et al., 1990).

  • Renal Damage Protection : Panaxynol isolated from Panax vietnamensis shows a protective effect against cisplatin-induced renal damage in both in vitro and in vivo studies (Lee et al., 2019).

properties

IUPAC Name

heptadeca-1,9-dien-4,6-diyne-3,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCNQXNAFCBLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(C#CC#CC(C=C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panaxynol; Carotatoxin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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